molecular formula C11H18BrNO2 B2522201 Tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate CAS No. 1937323-27-7

Tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate

Cat. No.: B2522201
CAS No.: 1937323-27-7
M. Wt: 276.17 g/mol
InChI Key: OWDCTRVGDDVPQZ-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate (CID 137944857) is a specialized chemical building block of interest in medicinal chemistry and drug discovery research. With the molecular formula C11H18BrNO2 and a defined (E)-stereochemistry, this compound features a piperidine scaffold protected by a Boc (tert-butoxycarbonyl) group and a reactive bromomethylidene moiety . This structure makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of piperidine carboxamides, a series investigated for its potent biological activity . Research into similar piperidine-based compounds has identified promising therapeutic applications, such as in the development of new antimalarial agents that act as non-covalent, species-selective inhibitors of the Plasmodium falciparum proteasome . The reactive sites on this molecule allow for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and develop targeted bioactive compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and international regulations.

Properties

CAS No.

1937323-27-7

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

tert-butyl (3Z)-3-(bromomethylidene)piperidine-1-carboxylate

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h7H,4-6,8H2,1-3H3/b9-7-

InChI Key

OWDCTRVGDDVPQZ-CLFYSBASSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(=CBr)C1

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC/C(=C/Br)/C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=CBr)C1

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with brominating agents under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved safety. These systems allow for the efficient and scalable synthesis of tert-butyl esters, including this compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethylidene group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding piperidine derivative.

    Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide) at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Major Products Formed

    Substitution: Substituted piperidine derivatives.

    Reduction: Reduced piperidine derivatives.

    Oxidation: Oxidized piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperidine, including tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate, exhibit promising anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, related piperidine derivatives have demonstrated significant cytotoxicity against various tumors, suggesting potential applications in cancer therapy.

Case Study: Cytotoxicity in Cancer Cells

  • Objective : To evaluate the compound's effectiveness against specific cancer cell lines.
  • Methodology : The compound was tested against FaDu hypopharyngeal tumor cells.
  • Results : Dose-dependent cytotoxicity was observed, with effective inhibition of cell proliferation at nanomolar concentrations.

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory properties. Research indicates that it may enhance immune responses by modulating pathways involved in immune cell activation.

Case Study: PD-L1 Inhibition

  • Objective : To assess the compound's ability to inhibit the PD-L1 pathway.
  • Methodology : Mouse splenocytes were exposed to recombinant PD-L1 in the presence of the compound.
  • Results : The compound significantly restored immune function at low concentrations, indicating its potential as an immunotherapeutic agent.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various transformations and modifications that can lead to the development of novel compounds.

Synthesis Routes

The synthesis of this compound can be achieved through several methods, including:

  • Bromination of Piperidine Derivatives : Utilizing brominating agents to introduce the bromomethylidene group.
  • Carboxylation Reactions : Employing carboxylic acid derivatives to form the piperidine carboxylate structure.

Data Tables

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
ImmunomodulatoryEnhances immune response via PD-L1 inhibition

Mechanism of Action

The mechanism of action of tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate involves its interaction with molecular targets through its bromomethylidene group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogues, emphasizing substituent variations, molecular properties, and applications:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate Bromomethylidene (E-configuration) C₁₁H₁₈BrNO₂ ~276.18 Electrophilic intermediate for cross-coupling or alkylation reactions. -
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate Bromomethyl (4-position), difluoro C₁₁H₁₈BrF₂NO₂ 314.17 High molecular weight; solid state. Intermediate in fluorinated drug synthesis.
tert-Butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate Bromoacetyl (3-position) C₁₂H₂₀BrNO₃ 306.20 Liquid (≥98% assay). Used in peptide modifications or acyl transfer reactions.
tert-Butyl 3-(3-bromophenyl)piperidine-1-carboxylate 3-Bromophenyl (aromatic substitution) C₁₆H₂₂BrNO₂ 340.26 White solid; bp ~397.8°C. Key intermediate in niraparib impurity synthesis.
tert-Butyl (3E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate Fluoro-hydroxyethylidene C₁₃H₂₁FNO₃ 258.31 Fluorinated analog; potential for enhanced metabolic stability in drug design.

Biological Activity

Tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H18_{18}BrNO2_2
  • Molecular Weight : 276.17 g/mol
  • CAS Number : 1937323-27-7
  • IUPAC Name : this compound

The compound features a piperidine ring with a bromomethylidene group and a tert-butyl ester, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modulation of enzyme activities and receptor functions, which may result in various pharmacological effects.

Key Mechanisms:

  • Covalent Bond Formation : The bromomethylidene group can react with nucleophiles, altering the function of target proteins.
  • Receptor Interaction : The piperidine ring may engage with specific receptors, influencing signaling pathways.

Anticancer Potential

Research indicates that derivatives of piperidine compounds, including this compound, have shown promise in cancer therapy. For instance, compounds similar to this one have been investigated for their ability to inhibit protein kinase B (AKT), which plays a critical role in cell survival and proliferation.

Neuroprotective Effects

Some studies suggest that piperidine derivatives can exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The exact mechanisms remain under investigation, but the modulation of neurotransmitter systems is a likely pathway.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylateC11_{11}H18_{18}BrNO2_2Similar anticancer properties
Tert-butyl 4-(bromomethyl)piperazine-1-carboxylateC11_{11}H18_{18}BrN2_2O2_2Investigated for neuroprotective effects
GSK690693C16_{16}H19_{19}BrN2_2OAKT inhibitor; potential in leukemia treatment

Case Studies and Research Findings

  • Inhibition of Protein Kinase B : A study demonstrated that related compounds could effectively inhibit AKT, leading to reduced cell proliferation in acute lymphoblastic leukemia cell lines .
  • Synthesis and Biological Evaluation : Research focused on the synthesis of various piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of a bromomethylidene group was shown to significantly affect the compound's reactivity and biological profile .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of piperidine derivatives indicated potential therapeutic applications in treating neurodegenerative diseases. These studies emphasized the need for further research into specific mechanisms and efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for preparing tert-butyl (3E)-3-(bromomethylidene)piperidine-1-carboxylate?

  • Methodology : Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps may include:

  • Bromination : Introduction of the bromomethylidene group via halogenation under controlled conditions (e.g., using NBS or PBr₃ in inert solvents like dichloromethane) .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, requiring bases like triethylamine and solvents such as acetonitrile .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .
    • Critical Parameters : Temperature control (room temperature to 50°C), anhydrous conditions, and reaction monitoring via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, with emphasis on resolving peaks for the bromomethylidene group (δ ~5.5–6.5 ppm for vinyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₆BrNO₂) and isotopic patterns for bromine .
  • HPLC : Purity assessment using C18 columns with UV detection at 210–254 nm .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE Requirements :

  • Respiratory protection (N95 masks), nitrile gloves, and safety goggles due to potential irritancy .
  • Lab coat and fume hood use for synthesis steps involving volatile reagents .
    • Emergency Measures : Eye wash stations and neutralization protocols for bromine-containing spills .

Advanced Research Questions

Q. How can reaction yields be optimized for the bromomethylidene functionalization step?

  • Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilic bromination efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus halogenated solvents (DCM) for solubility and reactivity .
  • Kinetic Studies : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction times .

Q. How should researchers resolve contradictory data in NMR or X-ray crystallography results?

  • Case Example : Discrepancies in bromomethylidene geometry (E/Z isomerism) may arise due to dynamic equilibria.
  • Solutions :

  • Low-Temperature NMR : Suppress rotational averaging to distinguish E/Z isomers .
  • X-ray Diffraction : Single-crystal analysis to unambiguously assign the (3E) configuration .
  • Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Targeted Assays :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Receptor Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for GPCRs or ion channels .
    • Cellular Models : Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) to assess therapeutic potential .

Q. How can regioisomer formation during synthesis be minimized or characterized?

  • Preventative Measures :

  • Directed Metalation : Use directing groups (e.g., sulfonamides) to control bromination sites .
  • Chiral Chromatography : Separate isomers using chiral stationary phases (e.g., Chiralpak® AD-H) .
    • Analytical Tools : LC-MS/MS with tandem columns to quantify isomer ratios .

Q. What factors influence the compound’s stability during long-term storage?

  • Degradation Pathways : Hydrolysis of the Boc group or bromine displacement under humid conditions .
  • Stabilization Strategies :

  • Storage Conditions : Argon atmosphere, desiccants, and temperatures below –20°C .
  • Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., tert-butyl piperidine carboxylate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.